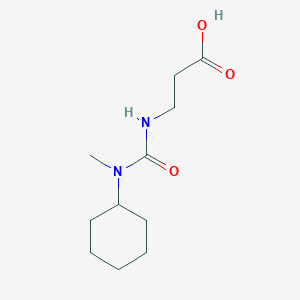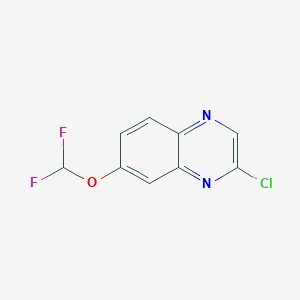
2-Chloro-7-(difluoromethoxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(difluoromethoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chloro and difluoromethoxy substituents in the quinoxaline ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethoxy)quinoxaline typically involves the reaction of 2-chloroquinoxaline with difluoromethoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloroquinoxaline is treated with difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMSO, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Chlorine, bromine, nitric acid.
Major Products Formed
Nucleophilic Substitution: Aminoquinoxalines, thioquinoxalines.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Electrophilic Substitution: Halogenated quinoxalines, nitroquinoxalines.
Applications De Recherche Scientifique
2-Chloro-7-(difluoromethoxy)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is employed in the development of organic electronic materials, dyes, and fluorescent probes.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroquinoxaline
- 7-(Difluoromethoxy)quinoxaline
- 2,3-Dichloroquinoxaline
- 2-Methoxyquinoxaline
Uniqueness
2-Chloro-7-(difluoromethoxy)quinoxaline is unique due to the presence of both chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Compared to other quinoxaline derivatives, it may exhibit improved biological activity and selectivity towards specific targets .
Propriétés
Formule moléculaire |
C9H5ClF2N2O |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
2-chloro-7-(difluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-4-13-6-2-1-5(15-9(11)12)3-7(6)14-8/h1-4,9H |
Clé InChI |
VOELVFJWJSXVKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N=C2C=C1OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
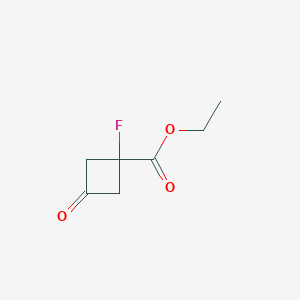


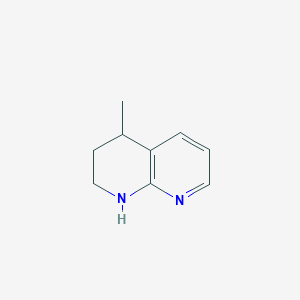
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
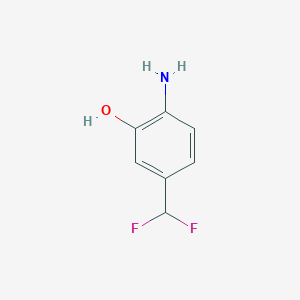
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

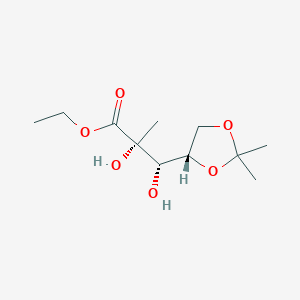
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
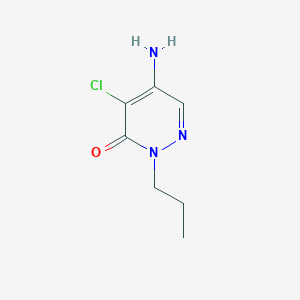
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
